molecular formula C12H7Cl2KN2S B13032949 potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide

potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide

Cat. No.: B13032949
M. Wt: 321.3 g/mol
InChI Key: AHEUTDPTXBEURT-VEELZWTKSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide typically involves the reaction of 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiol with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Potassium {4-[(E)-2-(thiophen-2-yl)ethenyl]pyrimidin-2-yl}sulfanide
  • Potassium {4-[(E)-2-(2-thienyl)ethenyl]-2-pyrimidinethiolate}

Uniqueness

Potassium {4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C12H7Cl2KN2S

Molecular Weight

321.3 g/mol

IUPAC Name

potassium;4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidine-2-thiolate

InChI

InChI=1S/C12H8Cl2N2S.K/c13-9-3-1-8(11(14)7-9)2-4-10-5-6-15-12(17)16-10;/h1-7H,(H,15,16,17);/q;+1/p-1/b4-2+;

InChI Key

AHEUTDPTXBEURT-VEELZWTKSA-M

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/C2=NC(=NC=C2)[S-].[K+]

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=CC2=NC(=NC=C2)[S-].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.